molecular formula C7H3ClFIO B8762884 4-Chloro-2-fluoro-3-iodobenzaldehyde

4-Chloro-2-fluoro-3-iodobenzaldehyde

Cat. No.: B8762884
M. Wt: 284.45 g/mol
InChI Key: MATAKBDKVNTOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-fluoro-3-iodobenzaldehyde (C₇H₃ClFIO, molecular weight: 300.45 g/mol) is a polyhalogenated benzaldehyde derivative with substituents at positions 2 (fluoro), 3 (iodo), and 4 (chloro) on the aromatic ring. The aldehyde functional group at position 1 renders it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, pharmaceutical chemistry, and materials science. The combination of halogens (Cl, F, I) influences its electronic properties, steric effects, and reactivity, making it distinct from simpler halogenated benzaldehydes.

Properties

Molecular Formula

C7H3ClFIO

Molecular Weight

284.45 g/mol

IUPAC Name

4-chloro-2-fluoro-3-iodobenzaldehyde

InChI

InChI=1S/C7H3ClFIO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H

InChI Key

MATAKBDKVNTOFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)I)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Halogen Diversity

The table below compares 4-Chloro-2-fluoro-3-iodobenzaldehyde with key analogs based on substituent patterns:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound Cl (4), F (2), I (3), CHO (1) C₇H₃ClFIO 300.45 Not explicitly listed in evidence Pharmaceutical intermediates, Suzuki-Miyaura coupling
4-Chloro-2-fluorobenzaldehyde Cl (4), F (2), CHO (1) C₇H₄ClFO 158.55 61072-56-8 Synthesis of agrochemicals, dyes
4-Chloro-2-iodobenzaldehyde Cl (4), I (2), CHO (1) C₇H₄ClIO 266.46 Not provided Medicinal chemistry (e.g., kinase inhibitors)
5-Chloro-2-hydroxy-3-iodobenzaldehyde Cl (5), OH (2), I (3), CHO (1) C₇H₄ClIO₂ 282.46 215124-03-1 Antibacterial agents, ligand synthesis
4-Chloro-2-fluoro-3-methoxybenzaldehyde Cl (4), F (2), OCH₃ (3), CHO (1) C₈H₆ClFO₂ 188.58 1002344-97-9 Organic electronics, fluorinated polymers

Reactivity and Electronic Effects

  • Iodine vs. Methoxy/Hydroxy Groups : The iodine atom in this compound enhances its utility in cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) due to iodine’s role as a superior leaving group compared to chlorine or fluorine . In contrast, methoxy or hydroxy groups (as in 5-Chloro-2-hydroxy-3-iodobenzaldehyde and 4-Chloro-2-fluoro-3-methoxybenzaldehyde) increase electron density on the ring, directing electrophilic substitution to specific positions .
  • Fluorine’s Electronegativity: The fluorine atom at position 2 in this compound induces strong electron-withdrawing effects, stabilizing the aldehyde group and altering reaction pathways compared to non-fluorinated analogs like 4-Chloro-2-iodobenzaldehyde .

Pharmaceutical Intermediates

This compound’s iodine atom facilitates its use in synthesizing tyrosine kinase inhibitors, as seen in analogs like 5-Chloro-2-hydroxy-3-iodobenzaldehyde, which showed activity against Staphylococcus aureus (MIC: 8 µg/mL) . The fluorine atom further enhances metabolic stability in drug candidates compared to non-fluorinated derivatives .

Material Science

The methoxy variant (4-Chloro-2-fluoro-3-methoxybenzaldehyde) is utilized in liquid crystal and polymer synthesis, where fluorine improves thermal stability . The iodine in this compound could enable conductive polymer synthesis via halogen-mediated π-stacking.

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